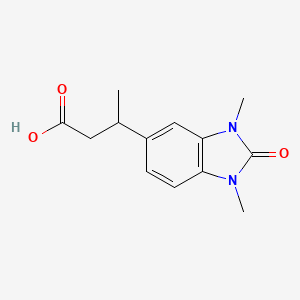![molecular formula C20H16N2O2 B3857247 1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one](/img/structure/B3857247.png)
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one
Overview
Description
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments .
Chemical Reactions Analysis
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
Compared to these compounds, this compound is unique due to its specific functional groups and the resulting biological activities.
Properties
IUPAC Name |
1-hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-16-8-4-5-9-17(16)22-18(19)12-15(20(22)24)13-21-11-10-14-6-2-1-3-7-14/h1-9,12-13,24H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFCDAAJYZZIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(N3C4=CC=CC=C4C(=O)C3=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3857181.png)
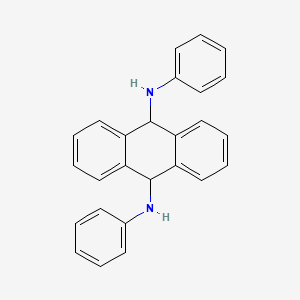
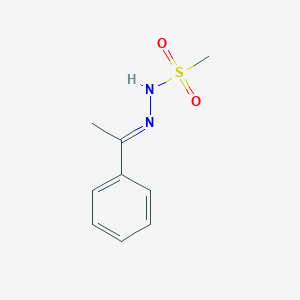
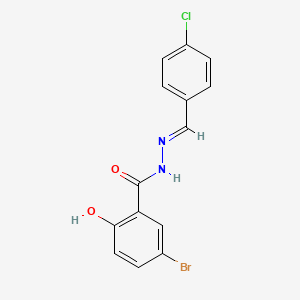
![2-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide](/img/structure/B3857200.png)
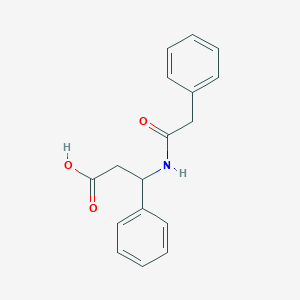
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]methanesulfonamide](/img/structure/B3857213.png)
![3-ethyl-N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B3857215.png)
![methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate](/img/structure/B3857218.png)
![5-bromo-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3857229.png)
![N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-nitrobenzamide](/img/structure/B3857237.png)
![N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylphenoxy)acetamide](/img/structure/B3857239.png)

